Lauramidobutyl guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauramidobutyl guanidine hydrochloride is a chemical compound known for its applications in various fields, including cosmetics and personal care products. It is primarily used as a conditioning agent for hair and skin, providing benefits such as improved combability, suppleness, softness, and shine . The compound is characterized by its molecular formula C17H37ClN4O and a molecular weight of 348.95488 .
Vorbereitungsmethoden
The synthesis of lauramidobutyl guanidine hydrochloride involves several steps. One common method includes the reaction of lauric acid with butylamine to form lauramidobutylamine. This intermediate is then reacted with cyanamide to form the guanidine derivative, which is subsequently treated with hydrochloric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Lauramidobutyl guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lauramidobutyl guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and hair care.
Industry: It is widely used in the formulation of cosmetics and personal care products due to its conditioning properties
Wirkmechanismus
The mechanism of action of lauramidobutyl guanidine hydrochloride involves its interaction with biological membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the penetration of active ingredients into the skin and hair. It also forms hydrogen bonds with proteins, leading to improved conditioning effects .
Vergleich Mit ähnlichen Verbindungen
Lauramidobutyl guanidine hydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Lauramidopropylamine oxide: Another conditioning agent used in personal care products.
Cocamidopropyl betaine: A surfactant and conditioning agent with similar applications.
Stearamidopropyl dimethylamine: Used in hair conditioners and skin care products for its conditioning properties
This compound stands out due to its specific molecular structure, which provides unique conditioning effects and compatibility with various formulations.
Eigenschaften
CAS-Nummer |
499222-90-1 |
---|---|
Molekularformel |
C17H37ClN4O |
Molekulargewicht |
349.0 g/mol |
IUPAC-Name |
N-[4-(diaminomethylideneamino)butyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C17H36N4O.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H |
InChI-Schlüssel |
OIRJSOTXADYFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCCN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.